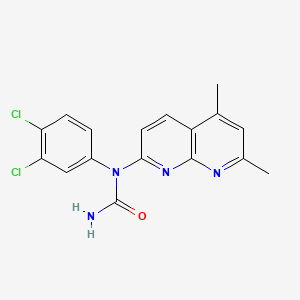
N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a dimethyl-naphthyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 5,7-dimethyl-1,8-naphthyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the naphthyridine ring.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-phenylurea
- N-(3,4-Dichlorophenyl)-N-(2-pyridyl)urea
- N-(3,4-Dichlorophenyl)-N-(4-methyl-1,8-naphthyridin-2-yl)urea
Uniqueness:
- The presence of the 5,7-dimethyl-1,8-naphthyridin-2-yl group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- The dichlorophenyl group contributes to its reactivity and interaction with various targets.
Properties
CAS No. |
289630-79-1 |
|---|---|
Molecular Formula |
C17H14Cl2N4O |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea |
InChI |
InChI=1S/C17H14Cl2N4O/c1-9-7-10(2)21-16-12(9)4-6-15(22-16)23(17(20)24)11-3-5-13(18)14(19)8-11/h3-8H,1-2H3,(H2,20,24) |
InChI Key |
UQMXKYKOPRLHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N(C3=CC(=C(C=C3)Cl)Cl)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
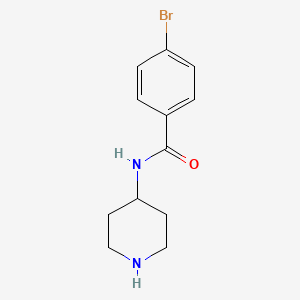
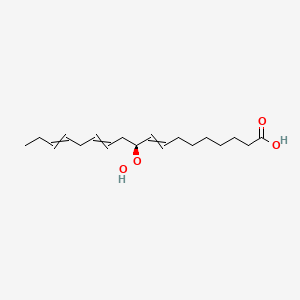

![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
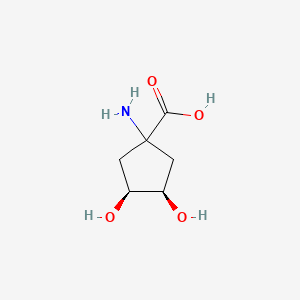

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
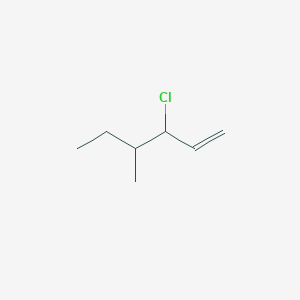
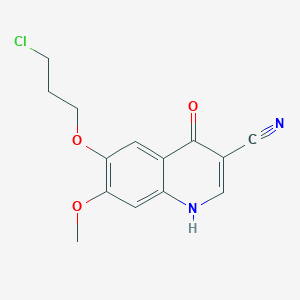

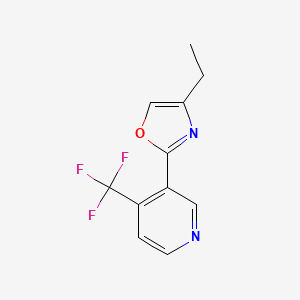
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
